2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-amine
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-nitrophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)7(12)5-2-1-3-6(4-5)13(14)15/h1-4,7H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILJTNSRBUKLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and trifluoroacetic acid.
Reaction Conditions: The reaction involves the condensation of 3-nitrobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and trifluoromethyl-substituted products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group, yielding 2,2,2-trifluoro-1-(3-aminophenyl)ethanamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrophenyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. These interactions can result in the compound exerting its biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Key Comparisons of Trifluoroethylamine Derivatives
Structural and Electronic Effects
- Substituent Position : The nitro group in the target compound (meta position) minimizes steric effects compared to ortho-substituted analogs (e.g., 2-fluorophenyl in ) .
- Electron-Withdrawing vs. Donating Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups reduce electron density on the phenyl ring, enhancing electrophilic substitution resistance but increasing acidity of the amine . Methoxy (-OCH₃, ) or isobutyl () groups are electron-donating or neutral, respectively, altering solubility and reactivity .
Physical Properties
- Molecular Weight : Ranges from 209 (2-fluorophenyl analog) to 275 (trifluoromethoxy derivative) due to substituent size and fluorine content .
- Solubility : Hydrochloride salts (e.g., ) improve water solubility, critical for pharmaceutical formulations .
Key Research Findings
Reactivity : Nitro-substituted derivatives exhibit slower reaction rates in nucleophilic substitutions compared to CF₃ or F analogs due to stronger electron withdrawal .
Safety: Limited toxicological data exist for many analogs (e.g., ), emphasizing the need for further hazard assessments .
Biological Activity
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-amine is a compound characterized by its trifluoromethyl group and a nitrophenyl substituent. This unique structure not only influences its chemical properties but also its biological activities. Recent studies have highlighted its potential in various fields, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is C₈H₈F₃N₂O₂. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. The nitrophenyl group can participate in biochemical reactions that modulate enzyme activity or receptor binding, which are crucial for its biological effects.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's reactivity and ability to engage with biological molecules. This can lead to various effects, including:
- Antimicrobial Activity : Inhibiting the growth of bacteria and fungi.
- Anticancer Activity : Inducing apoptosis in cancer cells through modulation of signaling pathways.
Biological Activity Overview
Research has shown that this compound exhibits the following biological activities:
Antimicrobial Studies
In a study evaluating the antimicrobial properties of various nitro compounds, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. This was comparable to established antibiotics like ciprofloxacin .
Anticancer Research
A recent investigation into the anticancer effects of this compound revealed its ability to induce apoptosis in human cancer cell lines (e.g., breast cancer MCF-7 cells). The study showed that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, suggesting potent anticancer activity.
Q & A
Q. Basic
- NMR : ¹⁹F NMR resolves trifluoromethyl environments, while ¹H-¹³C HSQC identifies coupling between the amine and aromatic protons .
- X-ray crystallography : SHELXL software refines crystal structures, particularly for resolving nitro-group torsion angles .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities (e.g., dehalogenation byproducts) .
How can researchers address discrepancies in reported synthetic yields caused by competing side reactions (e.g., dehalogenation or over-reduction)?
Advanced
Contradictions arise from variations in:
- Reduction conditions : Over-reduction of nitro groups can occur with excessive H₂ pressure; use controlled hydrogenation (1–3 atm) .
- Protecting groups : Temporary protection of the amine (e.g., Boc) during fluorination minimizes side reactions .
- Analytical validation : Compare TLC, HPLC, and GC-MS data across studies to identify unaccounted intermediates .
What safety protocols are critical when handling this compound, given its fluorinated and nitro substituents?
Q. Basic
- Personal protective equipment (PPE) : Gloves (nitrile), sealed goggles, and fume hoods are mandatory due to potential toxicity .
- Waste disposal : Fluorinated byproducts require specialized treatment to avoid environmental release; collaborate with certified waste management services .
- Ventilation : Use negative-pressure systems to prevent inhalation of volatile intermediates .
What strategies are employed to evaluate the bioactivity of this compound, considering its fluorinated and nitro pharmacophores?
Q. Advanced
- Enzyme inhibition assays : Screen against dihydroorotate dehydrogenase (DHODH) or nitroreductases, leveraging the nitro group’s redox activity .
- Metabolic stability studies : Use liver microsomes to assess trifluoromethyl group resistance to oxidative metabolism .
- Molecular docking : Simulate interactions with fluorophobic pockets in target proteins (e.g., kinases) .
How can researchers mitigate challenges in crystallizing this compound due to its polar functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
